eEF-2K Potency and Kinase Selectivity: A Defined Window Over Src, PKA, PKC, and EGFR
TX-1918 inhibits eEF-2K with an IC50 of 440 nM while requiring 10- to 100-fold higher concentrations to inhibit off-target kinases: Src (IC50 = 4.4 µM), PKA (IC50 = 44 µM), PKC (IC50 = 44 µM), and EGFR-K (IC50 = 440 µM) . In cross-study comparison, the eEF-2K inhibitors A-484954 (IC50 = 280 nM) and NH125 (IC50 = 60 nM) exhibit greater intrinsic potency but lack the same comprehensively characterized selectivity panel in a single standardized assay [1].
| Evidence Dimension | eEF-2K inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 440 nM |
| Comparator Or Baseline | A-484954 IC50 = 280 nM; NH125 IC50 = 60 nM |
| Quantified Difference | TX-1918 is 1.57-fold less potent than A-484954; 7.3-fold less potent than NH125 |
| Conditions | Enzymatic assay using recombinant eEF-2K |
Why This Matters
The moderate potency combined with characterized selectivity enables mechanistic eEF-2K studies without excessive off-target kinase inhibition at concentrations required for target engagement.
- [1] MedChemExpress. A-484954, CAS 142557-61-7, Cat. No. HY-110096. Product Datasheet. View Source
